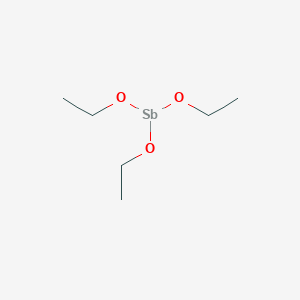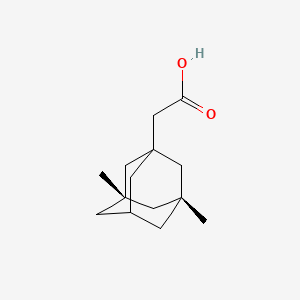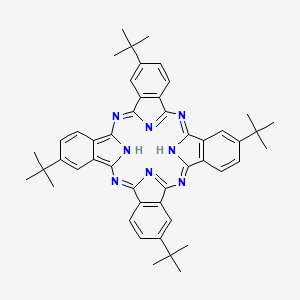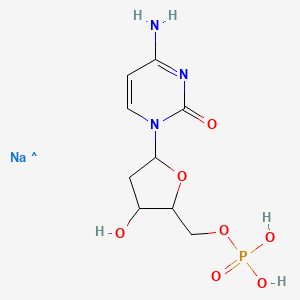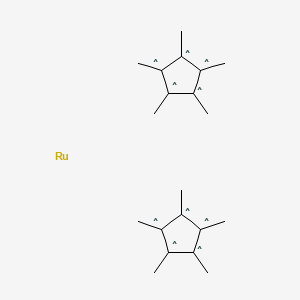
Bis(pentamethylcyclopentadienyl)ruthenium(II), 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(pentamethylcyclopentadienyl)ruthenium(II), also known as decamethylruthenocene, is an organometallic compound with the chemical formula Ru(C5(CH3)5)2. It is a solid compound that appears as off-white crystals and is known for its stability in air and moisture. This compound is widely used in various fields of chemistry due to its unique properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(pentamethylcyclopentadienyl)ruthenium(II) can be synthesized through the reaction of pentamethylcyclopentadienyl lithium with ruthenium chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
[ 2 \text{C}_5(\text{CH}_3)_5\text{Li} + \text{RuCl}_2 \rightarrow \text{Ru(C}_5(\text{CH}_3)_5)_2 + 2 \text{LiCl} ]
The reaction is conducted under anhydrous conditions, and the product is purified through recrystallization[2][2].
Industrial Production Methods
In industrial settings, the production of bis(pentamethylcyclopentadienyl)ruthenium(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically stored under inert gas to maintain its stability[2][2].
Análisis De Reacciones Químicas
Types of Reactions
Bis(pentamethylcyclopentadienyl)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The compound can undergo ligand substitution reactions where the pentamethylcyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas and hydrides are used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, and other coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ruthenium oxides, while reduction can produce ruthenium hydrides. Ligand substitution reactions yield various ruthenium complexes with different ligands .
Aplicaciones Científicas De Investigación
Bis(pentamethylcyclopentadienyl)ruthenium(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and cyclization reactions.
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying metal-ligand interactions in proteins.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the production of advanced materials, including thin films and nanomaterials, due to its unique electronic properties
Mecanismo De Acción
The mechanism by which bis(pentamethylcyclopentadienyl)ruthenium(II) exerts its effects involves its ability to coordinate with various ligands and substrates. The compound can form stable complexes with a wide range of molecules, allowing it to act as a catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride: This compound has similar coordination properties but includes triphenylphosphine ligands.
Pentamethylcyclopentadienyl ruthenium dichloride dimer: This dimeric compound has different reactivity and applications compared to bis(pentamethylcyclopentadienyl)ruthenium(II).
Uniqueness
Bis(pentamethylcyclopentadienyl)ruthenium(II) is unique due to its high stability, ease of synthesis, and versatility in forming various complexes. Its ability to act as a catalyst in a wide range of reactions makes it a valuable compound in both academic and industrial research .
Propiedades
Fórmula molecular |
C20H30Ru |
|---|---|
Peso molecular |
371.5 g/mol |
InChI |
InChI=1S/2C10H15.Ru/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3; |
Clave InChI |
WODWCWVOVRDLOO-UHFFFAOYSA-N |
SMILES canónico |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.[Ru] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


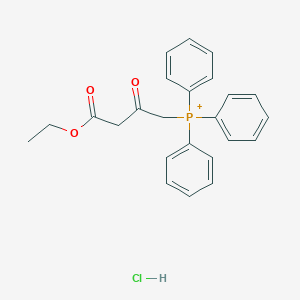

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B12062133.png)
